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Compound of Interest

Compound Name: KR-60436

Cat. No.: B1255814 Get Quote

An In-depth Review of the Chemical Structure, Properties, and Pharmacological Profile of a

Reversible Proton Pump Inhibitor

Abstract
KR-60436 is a novel, reversible proton pump inhibitor (PPI) that has demonstrated significant

potential in the regulation of gastric acid secretion. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and

pharmacological characteristics of KR-60436. Detailed experimental protocols for its synthesis

and biological evaluation are presented, along with a summary of its pharmacokinetic profile.

This document is intended to serve as a valuable resource for researchers, scientists, and

professionals involved in the field of drug development, particularly those focused on acid-

related gastrointestinal disorders.

Chemical Structure and Properties
KR-60436, identified as 1-(((2-((5-Cyano-2-pyridinyl)amino)ethyl)amino)acetyl)-4,5-dihydro-1H-

pyrazole-5-carbonitrile, is a small molecule with a distinct chemical architecture that underpins

its biological activity.

Chemical Identifiers:

IUPAC Name: 1-(((2-((5-Cyano-2-pyridinyl)amino)ethyl)amino)acetyl)-4,5-dihydro-1H-

pyrazole-5-carbonitrile
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Molecular Formula: C₁₄H₁₅N₇O[1]

Molecular Weight: 297.32 g/mol [1]

SMILES: c1cc(NCCNCC(=O)N2C(CC=N2)C#N)ncc1C#N[1]

InChI Key: XNYVGGJJENHRBZ-UHFFFAOYSA-N[1]

A summary of the key chemical and physical properties of KR-60436 is provided in Table 1.

Table 1: Physicochemical Properties of KR-60436

Property Value Reference

Molecular Formula C₁₄H₁₅N₇O [1]

Molecular Weight 297.32 g/mol [1]

Stereochemistry Racemic [1]

Optical Activity (+/-) [1]

Defined Stereocenters 1 [1]

Charge 0 [1]

Pharmacological Profile
KR-60436 is classified as a reversible proton pump inhibitor. Its primary mechanism of action

involves the inhibition of the gastric H+/K+ ATPase, the enzyme responsible for the final step in

gastric acid secretion.

Mechanism of Action
Unlike irreversible PPIs that form covalent bonds with the proton pump, KR-60436 exhibits a

reversible binding mode. This characteristic allows for a more controlled and potentially safer

modulation of gastric acid levels. The inhibition of the H+/K+ ATPase leads to a decrease in the

secretion of hydrochloric acid into the gastric lumen, thereby raising the intragastric pH.

Pharmacodynamics
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Studies have shown that KR-60436 effectively suppresses gastric acid secretion. Its reversible

nature suggests a duration of action that is more closely tied to its plasma concentration,

offering a different therapeutic profile compared to conventional PPIs.

Pharmacokinetics
Pharmacokinetic studies in rats have revealed that KR-60436 exhibits dose-independent

pharmacokinetics following both intravenous and oral administration. A key finding is the

significant gastrointestinal first-pass effect, which is a critical consideration for its oral

bioavailability.[1]

Table 2: Pharmacokinetic Parameters of KR-60436 in Rats

Parameter
Route of
Administration

Dose Range Value Reference

Dose-Normalized

AUC
Intravenous 5, 10, 20 mg/kg

83.0-104

µg.min/mL

(based on 5

mg/kg)

[1]

Dose-Normalized

AUC
Oral

20, 50, 100

mg/kg

78.4-96.8

µg.min/mL

(based on 20

mg/kg)

[1]

Absolute Oral

Bioavailability (F)
Oral 20 mg/kg 18.8% [1]

Gastrointestinal

First-Pass Effect
Oral 20 mg/kg

~80% of oral

dose
[1]

Gastric First-

Pass Effect
Oral 20 mg/kg

~25% of oral

dose
[1]

Hepatic First-

Pass Effect
Intraportal 20 mg/kg

~22% of

absorbed dose
[1]

Signaling Pathways and Experimental Workflows
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The primary signaling pathway targeted by KR-60436 is the gastric acid secretion pathway,

which is regulated by various secretagogues such as histamine, acetylcholine, and gastrin. KR-
60436 directly inhibits the final effector of this pathway, the H+/K+ ATPase.
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Figure 1: Simplified signaling pathway of gastric acid secretion and the inhibitory action of KR-
60436.
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Experimental Workflow for In Vitro H+/K+ ATPase Inhibition Assay
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Figure 2: General experimental workflow for determining the in vitro inhibitory activity of KR-
60436 on H+/K+ ATPase.

Experimental Protocols
Synthesis of KR-60436
Note: A detailed, step-by-step synthesis protocol for KR-60436 is not publicly available in the

searched literature. The following is a generalized protocol based on the synthesis of similar

aminopyrazole carbonitrile derivatives.

General Procedure for the Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Derivatives:

A multi-component, one-pot reaction is a common and efficient method for the synthesis of this

class of compounds.

Reaction Setup: In a round-bottom flask, combine equimolar amounts of a suitable

benzaldehyde derivative, malononitrile, and a phenylhydrazine derivative.

Catalyst and Solvent: Add a catalyst, such as a modified layered double hydroxide (LDH),

and a solvent system, typically a mixture of water and ethanol.

Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 55°C).

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product

can be collected by filtration.

Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g.,

ethanol or dioxane) to obtain the desired 5-amino-1H-pyrazole-4-carbonitrile derivative.

Characterization of the final product should be performed using techniques such as FT-IR, ¹H

NMR, ¹³C NMR, and mass spectrometry.

In Vitro H+/K+ ATPase Inhibition Assay
This assay determines the ability of KR-60436 to inhibit the activity of the proton pump.
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Materials:

H+/K+ ATPase enzyme preparation (e.g., from porcine or rabbit gastric microsomes)

KR-60436 stock solution (in a suitable solvent like DMSO)

Omeprazole (as a positive control)

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

ATP (adenosine triphosphate) solution

MgCl₂ and KCl solutions

Reagents for measuring inorganic phosphate (Pi) release (e.g., Fiske-Subbarow reagent or a

malachite green-based assay kit)

96-well microplate and plate reader

Procedure:

Enzyme Preparation: Prepare the H+/K+ ATPase enzyme from gastric mucosal scrapings by

homogenization and differential centrifugation. Determine the protein concentration of the

enzyme preparation.

Pre-incubation: In a microplate, add the assay buffer, MgCl₂, KCl, and varying concentrations

of KR-60436 or the control compound. Add the enzyme preparation to each well. Pre-

incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

Reaction Initiation: Initiate the enzymatic reaction by adding ATP to each well.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

Reaction Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or

the reagent from the Pi assay kit).

Phosphate Detection: Measure the amount of inorganic phosphate released from the

hydrolysis of ATP using a colorimetric method. Read the absorbance at the appropriate
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wavelength.

Data Analysis: Calculate the percentage of H+/K+ ATPase inhibition for each concentration

of KR-60436 compared to the vehicle control. Determine the IC₅₀ value (the concentration of

KR-60436 that causes 50% inhibition of enzyme activity).

In Vivo Gastric Acid Secretion Assay in Anesthetized
Rats
This assay evaluates the effect of KR-60436 on gastric acid secretion in a living organism.

Materials:

Sprague-Dawley rats

Anesthetic (e.g., urethane)

KR-60436 solution for administration (intravenous or oral)

Gastric perfusion pump

pH electrode and meter

Saline solution

Stimulant for gastric acid secretion (e.g., histamine, pentagastrin, or bethanechol)

Procedure:

Animal Preparation: Anesthetize the rats. Perform a tracheotomy to ensure a clear airway.

Cannulate the esophagus and the duodenum for gastric lumen perfusion.

Basal Acid Secretion: Perfuse the stomach with saline at a constant rate. Collect the

perfusate at regular intervals (e.g., every 15 minutes) and measure the pH and titratable

acidity to determine the basal acid output.

Drug Administration: Administer KR-60436 intravenously or orally at various doses.
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Stimulated Acid Secretion: After a suitable period for drug absorption, infuse a stimulant of

gastric acid secretion (e.g., histamine) intravenously at a constant rate.

Measurement of Acid Output: Continue to collect the gastric perfusate at regular intervals

and measure the acid output.

Data Analysis: Compare the stimulated gastric acid output in the KR-60436-treated groups to

the vehicle-treated control group. Calculate the percentage of inhibition of acid secretion for

each dose of KR-60436.

Pharmacokinetic Study in Rats
This protocol outlines the methodology for determining the pharmacokinetic profile of KR-
60436.

Materials:

Sprague-Dawley rats with cannulated jugular veins

KR-60436 for intravenous and oral administration

Blood collection tubes (containing anticoagulant)

Centrifuge

Analytical instruments for drug quantification (e.g., LC-MS/MS)

Procedure:

Animal Dosing:

Intravenous Group: Administer KR-60436 as a bolus injection through the jugular vein

cannula at different dose levels.

Oral Group: Administer KR-60436 by oral gavage at different dose levels.

Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time

points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) after drug administration.
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Plasma Preparation: Centrifuge the blood samples to separate the plasma.

Sample Analysis: Quantify the concentration of KR-60436 in the plasma samples using a

validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters,

including:

Area under the plasma concentration-time curve (AUC)

Clearance (CL)

Volume of distribution (Vd)

Half-life (t₁/₂)

Maximum plasma concentration (Cmax)

Time to reach maximum plasma concentration (Tmax)

Absolute oral bioavailability (F)

Conclusion
KR-60436 is a promising reversible proton pump inhibitor with a well-defined chemical structure

and demonstrated efficacy in preclinical models. Its dose-independent pharmacokinetics and

significant first-pass metabolism are important considerations for its further development. The

experimental protocols provided in this guide offer a framework for the synthesis and

comprehensive evaluation of KR-60436 and similar compounds. Further research into its

specific interactions with the H+/K+ ATPase and its long-term efficacy and safety profile will be

crucial in determining its clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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